molecular formula C7H10N2O2 B14283232 3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione CAS No. 132659-49-5

3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione

Cat. No.: B14283232
CAS No.: 132659-49-5
M. Wt: 154.17 g/mol
InChI Key: YDLPCUTTXVWMBH-UHFFFAOYSA-N
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Description

3,3a,4,5,7,7a-Hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione is a heterocyclic compound with a unique structure that includes a fused pyrrolo and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents like toluene and catalysts such as triphenylphosphine and imidazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3a,4,5,7,7a-Hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3a,4,5,7,7a-Hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione apart from these similar compounds is its unique fused ring structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

132659-49-5

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione

InChI

InChI=1S/C7H10N2O2/c10-6-1-5-4(2-8-6)3-9-7(5)11/h4-5H,1-3H2,(H,8,10)(H,9,11)

InChI Key

YDLPCUTTXVWMBH-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CNC1=O)CNC2=O

Origin of Product

United States

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